3-Deoxy-3-fluoro-D-myo-Inositol

myo-inositol transport competitive inhibition thymocyte

3-Deoxy-3-fluoro-D-myo-inositol (3-F-D-MI) is a synthetic, fluorinated analog of the essential cyclitol myo-inositol, belonging to the class of monodeoxyfluoro-myo-inositols. It is characterized by the stereospecific substitution of the C-3 hydroxyl group of D-myo-inositol with a fluorine atom.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 120444-24-8
Cat. No. B057161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-3-fluoro-D-myo-Inositol
CAS120444-24-8
Synonyms(1S,2R,3R,4S,5S,6R)-6-Fluorocyclohexane-1,2,3,4,5-pentaol
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3-,4-,5+,6?/m1/s1
InChIKeyPDTJJYSBSOKEOY-WWHKVMGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-3-fluoro-D-myo-Inositol (CAS 120444-24-8): Fluorinated myo-Inositol Probe for Phosphatidylinositol Pathway Research & Inhibitor Development


3-Deoxy-3-fluoro-D-myo-inositol (3-F-D-MI) is a synthetic, fluorinated analog of the essential cyclitol myo-inositol, belonging to the class of monodeoxyfluoro-myo-inositols [1]. It is characterized by the stereospecific substitution of the C-3 hydroxyl group of D-myo-inositol with a fluorine atom. This modification confers dual functionality: the compound acts as both a competitive inhibitor and a substrate for phosphatidylinositol (PI) synthase, thereby serving as a metabolic probe that is incorporated into cellular phospholipids while simultaneously disrupting endogenous phosphoinositide signaling [1]. Its primary utility lies in dissecting the role of the PI cycle in cell proliferation, intracellular calcium mobilization, and oncogenic signaling, distinct from simple hydroxyl deletion or other isosteric replacements [2].

Why 3-Deoxy-3-fluoro-D-myo-Inositol (CAS 120444-24-8) Cannot Be Replaced by Other Fluorinated or Deoxy-Inositol Analogs


Fluorinated inositol analogs are not functionally interchangeable. The position of fluorine substitution dictates whether an analog is passively taken up, actively concentrated, incorporated into phospholipids, or recognized as a substrate by PI synthase [1]. For example, shifting fluorine from the 3-position to the 2-position (2-deoxy-2-fluoro-myo-inositol) preserves cellular uptake inhibition but alters substrate properties for PI synthase, while 4-, 5-, and 6-fluoro regioisomers exhibit dramatically reduced affinity for the myo-inositol transporter (Ki > 10 mM vs. ~150 µM for the 3-fluoro analog) [1]. Even within the 3-deoxy-3-substituted series, the biological selectivity profile varies sharply with the substituent: the 3-azido analog shows potent growth inhibition against v-sis-transformed NIH 3T3 cells, whereas the 3-fluoro analog exhibits moderate selectivity in the same model, and the 3-chloro-phosphatidylinositol analog displays divergent activity depending on exogenous myo-inositol levels [2]. Consequently, substituting one fluorinated or deoxy inositol for another without confirmatory data can lead to erroneous conclusions about PI cycle engagement or antiproliferative mechanism.

3-Deoxy-3-fluoro-D-myo-Inositol (120444-24-8): Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Competitive Inhibition of myo-Inositol Cellular Uptake: 3-Deoxy-3-fluoro vs. 2-Deoxy-2-fluoro and Other Regioisomers in Thymocytes

In a systematic head-to-head study of monodeoxyfluoro-myo-inositol uptake inhibition in intact thymocytes, 1D-3-deoxy-3-fluoro-myo-inositol was one of only three analogs exhibiting effective competitive inhibition of myo-inositol uptake, with a Ki of approximately 150 µM, comparable to 2-deoxy-2-fluoro-myo-inositol and 1D-1-deoxy-1-fluoro-myo-inositol, and close to the apparent Km for myo-inositol transport (180 µM) [1]. In striking contrast, the 4-, 5-, and 6-fluoro regioisomers showed Ki values exceeding 10 mM, representing a more than 65-fold loss in transporter affinity [1]. This demonstrates that fluorination at the 3-position preserves high-affinity recognition by the myo-inositol transporter, whereas fluorination at adjacent equatorial positions abolishes it.

myo-inositol transport competitive inhibition thymocyte fluorinated inositol Ki

Substrate Properties for Phosphatidylinositol Synthase: 3-Deoxy-3-fluoro vs. 5-Deoxy-5-fluoro vs. 6-Deoxy-6-fluoro in Permeabilized Thymocytes

Among all monodeoxyfluoro-myo-inositols tested, only three were incorporated into thymocyte phospholipids via PI synthase: 1D-3-deoxy-3-fluoro-myo-inositol, 5-deoxy-5-fluoro-myo-inositol, and 1D-6-deoxy-6-fluoro-myo-inositol [1]. All three were weaker substrates than native myo-inositol (Km = 31 ± 4 µM). However, the 3-fluoro and 5-fluoro analogs displayed identical competitive inhibition constants (Ki = 350 ± 5 µM) for PI synthase, while the 6-fluoro analog was markedly weaker (Ki = 2.9 ± 2 mM), representing an 8.3-fold difference [1]. This positions 3-deoxy-3-fluoro-myo-inositol as one of the two most potent fluoro-inositol substrates for PI synthase, enabling metabolic incorporation into fraudulent phosphatidylinositol species.

phosphatidylinositol synthase substrate specificity fluorinated inositol phospholipid incorporation Km

Selective Growth Inhibition of Transformed Cells: D-3-Deoxy-3-fluoro vs. D-3-Deoxy-3-chloro Phosphatidylinositol Analogs in NIH 3T3 Models

In a direct comparative study of D-3-deoxy-3-fluoro-phosphatidylinositol (FPI, compound 4) versus D-3-deoxy-3-chloro-phosphatidylinositol (CPI, compound 28), FPI exhibited moderate selectivity in growth inhibition of v-sis-transformed NIH 3T3 cells relative to wild-type cells under low exogenous myo-inositol conditions, whereas CPI demonstrated high selectivity [1]. Critically, both compounds lost activity in the presence of physiological (50 µM) myo-inositol levels, establishing that the antiproliferative effect is contingent on competition with endogenous myo-inositol [1]. The fluorine substituent thus provides a distinct selectivity profile compared to chlorine, with the fluoro analog representing an intermediate selectivity tool versus the higher-selectivity chloro or azido congeners.

oncogene-transformed NIH 3T3 growth inhibition phosphatidylinositol analog selectivity

Antimetabolite Incorporation and Antiproliferative Mechanism: 3-Deoxy-3-fluoro-myo-inositol vs. 3-Deoxy-3-fluoro Methyl Ether Derivative

While 3-deoxy-3-fluoro-myo-inositol is efficiently taken up by cells and incorporated into cellular phospholipids, acting as a fraudulent antimetabolite in the PI intracellular signaling pathway [1], it does not itself exhibit significant antiproliferative activity as the free cyclitol [2]. Only its phosphatidyl derivatives—specifically the methyl ether derivative of the 3-deoxy inositol—showed significant antiproliferative effects by successfully engaging downstream targets in the PtdIns pathway [2]. This distinguishes the free fluoro-inositol from its elaborated phosphatidyl forms: the parent compound serves as an essential metabolic precursor and probe, while antiproliferative activity requires further derivatization to a membrane-anchored phosphatidyl species.

antimetabolite phosphatidylinositol pathway antiproliferative methyl ether derivative metabolic incorporation

Cellular Uptake and Active Concentration: 3-Deoxy-3-fluoro vs. 1-Deoxy-1-fluoro-myo-inositol in Thymocytes

Among all monodeoxyfluoro-myo-inositols examined, only 2-deoxy-2-fluoro-myo-inositol and 1D-3-deoxy-3-fluoro-myo-inositol were actively concentrated by intact thymocytes [1]. All other regioisomers, including 1D-1-deoxy-1-fluoro-myo-inositol, were taken up to some extent but not actively concentrated, indicating passive diffusion rather than transporter-mediated accumulation [1]. Despite lacking active uptake, 1D-1-deoxy-1-fluoro-myo-inositol still inhibited myo-inositol uptake (Ki ≈ 150 µM), demonstrating that transporter binding and translocation are separable properties that are uniquely combined in the 3-fluoro analog [1].

active transport cellular uptake fluorinated inositol thymocyte concentration gradient

Parasite Myo-Inositol Transporter Recognition: 3-Deoxy-3-fluoro vs. myo-Inositol in Leishmania donovani

In Leishmania donovani, the myo-inositol/H+ transporter (MIT) recognizes the cytotoxic inositol analog 3-fluoro-myo-inositol with similar affinity to native myo-inositol (apparent Km = 84 ± 8 µM for myo-inositol) [1]. The 3-fluoro analog showed an IC50 of 42 ± 8 µM against L. donovani promastigote cultures [1]. Critically, the parasite MIT transporter requires intact C-2, C-3, and C-5 hydroxyl groups for substrate recognition [1], explaining why 3-deoxy-3-fluoro substitution—which replaces the C-3 hydroxyl with fluorine—retains high-affinity binding, as fluorine can act as a weak hydrogen-bond acceptor, whereas complete deoxygenation or modification at C-2 or C-5 would be expected to abolish transport.

Leishmania myo-inositol transporter antiparasitic IC50 substrate recognition

Optimal Application Scenarios for 3-Deoxy-3-fluoro-D-myo-Inositol (CAS 120444-24-8) Based on Quantitative Differentiation Evidence


Metabolic Labeling and Tracing of Fraudulent Phosphatidylinositol Pools in Signal Transduction Studies

When the experimental objective is to trace the metabolic fate of an inositol analog through the PI cycle to interrogate signaling pathway dynamics, 3-deoxy-3-fluoro-D-myo-inositol is the preferred probe. It is one of only three fluoro-inositols actively taken up, concentrated intracellularly, and incorporated into phospholipids by PI synthase in thymocyte and fibroblast models [1]. Its Ki for PI synthase (350 µM) is equipotent with the 5-fluoro analog and 8.3-fold more potent than the 6-fluoro analog, ensuring sufficient incorporation for detection while its competitive inhibition simultaneously suppresses endogenous myo-inositol utilization [1]. Radiolabeled ([3H]) forms have been validated for tracking incorporation into cellular phospholipids [2].

Synthesis of D-3-Deoxy-3-fluoro-phosphatidylinositol (FPI) for Moderate-Selectivity Cancer Cell Growth Inhibition Assays

For medicinal chemistry programs developing PI-based anticancer agents, 3-deoxy-3-fluoro-D-myo-inositol serves as the essential chiral starting material for synthesizing D-3-deoxy-3-fluoro-phosphatidylinositol (FPI). FPI exhibits moderate selectivity in inhibiting v-sis-transformed NIH 3T3 cell growth relative to wild-type cells under low myo-inositol conditions [1]. This moderate selectivity window, distinct from the high selectivity of the 3-chloro (CPI) and 3-azido analogs, makes FPI a valuable tool for studying PI-dependent growth regulation without the all-or-nothing phenotypes induced by more potent congeners [1]. Notably, all analogs in this series lose activity at physiological myo-inositol concentrations, so experimental design must include myo-inositol-depleted media [1].

Inhibition of Myo-Inositol Uptake as a Probe for Transporter-Dependent Cellular Processes

3-Deoxy-3-fluoro-D-myo-inositol inhibits myo-inositol uptake with a Ki of approximately 150 µM, closely matching the apparent Km for transport (180 µM) [1]. Combined with its ability to be actively concentrated inside cells—a property shared only with 2-deoxy-2-fluoro-myo-inositol—this makes it uniquely suited for experiments requiring sustained depletion of intracellular myo-inositol pools via transporter blockade [1]. This application is particularly relevant for studying cells or parasites (e.g., Leishmania spp.) that depend on exogenous myo-inositol uptake for GPI anchor biosynthesis, where the compound shows an IC50 of 42 µM [3].

Differentiation of PI Synthase Substrate vs. Inhibitor Roles in Enzymology Studies

Unlike 2-deoxy-2-fluoro-myo-inositol, which inhibits myo-inositol uptake but is not a PI synthase substrate, 3-deoxy-3-fluoro-D-myo-inositol uniquely combines transporter-level blockade with PI synthase substrate activity [1]. This dual functionality enables researchers to dissect whether observed cellular phenotypes arise from depletion of myo-inositol supply or from incorporation of the fraudulent analog into downstream lipid products. The 10.7-fold difference between its Ki for PI synthase (350 µM) and its Ki for uptake inhibition (150 µM relative to Km 180 µM) provides a quantitative window for titrating these two effects independently [1].

Quote Request

Request a Quote for 3-Deoxy-3-fluoro-D-myo-Inositol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.